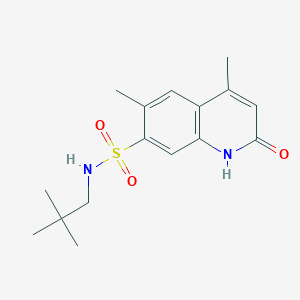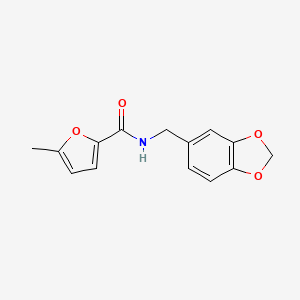![molecular formula C15H14ClN3O3 B5879905 N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea, commonly known as CENU, is a synthetic compound that has been used in scientific research for several decades. CENU is a member of the family of urea derivatives that have been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of CENU is not fully understood. However, it is believed to act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. CENU has also been shown to inhibit viral replication by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
CENU has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the expression of several genes involved in tumor growth and metastasis. In addition, CENU has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CENU is its broad-spectrum activity against cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and can be obtained in large quantities. However, CENU has some limitations for lab experiments. It is highly toxic and requires careful handling. In addition, CENU has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CENU. One area of research is to investigate the potential of CENU as a therapeutic agent for cancer, viral, and bacterial infections. Another area of research is to develop new analogs of CENU with improved pharmacological properties, such as increased solubility and reduced toxicity. Additionally, the mechanism of action of CENU needs to be further elucidated to fully understand its biological activity.
Métodos De Síntesis
CENU is synthesized by reacting 3-nitroaniline with 3-chlorophenethyl isocyanate in the presence of a base. The resulting product is then purified by recrystallization. The synthesis method of CENU is well-established, and the compound can be synthesized in large quantities with high purity.
Aplicaciones Científicas De Investigación
CENU has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, and lung cancer cells. CENU has also been investigated for its antiviral properties, particularly against herpes simplex virus and human immunodeficiency virus. In addition, CENU has been shown to exhibit antibacterial activity against several strains of bacteria.
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-12-4-1-3-11(9-12)7-8-17-15(20)18-13-5-2-6-14(10-13)19(21)22/h1-6,9-10H,7-8H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQHUNBAVOUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Chlorophenyl)ethyl]-3-(3-nitrophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)



![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)


![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)

![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
